molecular formula C3H8N2O B7721517 N-Hydroxypropionimidamide

N-Hydroxypropionimidamide

Cat. No. B7721517
M. Wt: 88.11 g/mol
InChI Key: RLZPCFQNZGINRP-UHFFFAOYSA-N
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Description

N-Hydroxypropionimidamide is a chemical compound with the CAS Number: 29335-36-2 . It has a molecular weight of 88.11 and its IUPAC name is N-hydroxypropanimidamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H8N2O/c1-2-3(4)5-6/h2,5-6H,4H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Biosynthetic pathways for 3-hydroxypropionic acid production :

    • 3-hydroxypropionic acid, which shares a part of its name with N-Hydroxypropionimidamide, is significant due to its applications in the synthesis of novel polymer materials and other derivatives. The study reviews biosynthetic pathways potentially constructed for 3-hydroxypropionic acid production, discussing mass and redox balances, thermodynamic favorability, and assembly of pathways. It also covers new techniques and future research needs (Jiang, Meng, & Xian, 2009).
  • Functional balance between enzymes in the malonyl-CoA pathway for 3-hydroxypropionate biosynthesis :

    • This paper discusses the 3-hydroxypropionate (3HP) biosynthetic routes, particularly the malonyl-CoA pathway, which has advantages but showed the lowest 3HP yield due to functional imbalance between enzymes. The study's findings could inform research on similar compounds, providing insights into metabolic balance in biosynthetic pathways (Liu et al., 2016).
  • Recent advances in biological production of 3-hydroxypropionic acid :

    • This review provides an overview and current status of microbial 3-HP production, discussing constraints and possible solutions. Understanding the biological production methods and advancements in this related field might shed light on similar processes for this compound (Kumar, Ashok, & Park, 2013).
  • HPMA copolymers origins, early developments, present, and future

    :

    • The paper covers the discovery of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers and their potential as carriers of biologically active compounds. It discusses the development of macromolecular therapeutics for the treatment of cancer and musculoskeletal diseases. This could provide contextual information on the types of research conducted with compounds containing "hydroxypropyl" groups (Kopeček & Kopec̆ková, 2010).

Safety and Hazards

N-Hydroxypropionimidamide is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for N-Hydroxypropionimidamide are not available, it’s worth noting that research into therapeutic peptides, which often involve N-Hydroxy compounds, is one of the hottest topics in pharmaceutical research . The development of peptide drugs has made great progress thanks to new production, modification, and analytic technologies .

properties

IUPAC Name

N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZPCFQNZGINRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29335-36-2
Record name N'-hydroxypropanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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